molecular formula C57H67N8O18P B1239557 Acecobarb CAS No. 52453-04-0

Acecobarb

Cat. No.: B1239557
CAS No.: 52453-04-0
M. Wt: 1183.2 g/mol
InChI Key: SGHTWHQDAWEBOD-YYWUANBLSA-N
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Description

Acecobarb is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of Acecobarb involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The process begins with the reaction of a suitable starting material with a reagent to form an intermediate compound.

    Intermediate Formation: This intermediate undergoes further reactions, such as cyclization or addition reactions, to form the core structure of this compound.

    Final Steps: The final steps involve purification and crystallization to obtain pure this compound.

Industrial production methods often involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity.

Chemical Reactions Analysis

Acecobarb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Acecobarb has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a standard for analytical techniques.

    Biology: In biological research, it is used to study cellular processes and as a tool in biochemical assays.

    Medicine: this compound has potential therapeutic applications and is being investigated for its effects on various biological targets.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Acecobarb involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.

Properties

CAS No.

52453-04-0

Molecular Formula

C57H67N8O18P

Molecular Weight

1183.2 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H21NO3.C12H12N2O3.C10H13NO2.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1

InChI Key

SGHTWHQDAWEBOD-YYWUANBLSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O

Synonyms

acecobarb
aspirin - codeine - phenacetin - phenobarbital
aspirin, codeine, phenacetin, phenobarbital drug combination
Sedalgin

Origin of Product

United States

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